molecular formula C13H17IO B13067097 {[(2-Iodocyclohexyl)oxy]methyl}benzene

{[(2-Iodocyclohexyl)oxy]methyl}benzene

Cat. No.: B13067097
M. Wt: 316.18 g/mol
InChI Key: QVNKXHYZMIFDCQ-UHFFFAOYSA-N
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Description

{[(2-Iodocyclohexyl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₃H₁₇IO It is characterized by the presence of an iodocyclohexyl group attached to a benzene ring through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Iodocyclohexyl)oxy]methyl}benzene typically involves the reaction of cyclohexanol with iodomethane to form 2-iodocyclohexanol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

{[(2-Iodocyclohexyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of cyclohexylmethanol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, cyanated, or aminated derivatives of the original compound.

    Oxidation Reactions: Products include cyclohexanone or benzoic acid derivatives.

    Reduction Reactions: Products include cyclohexylmethanol derivatives.

Scientific Research Applications

{[(2-Iodocyclohexyl)oxy]methyl}benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(2-Iodocyclohexyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The oxy-methyl linkage provides flexibility to the molecule, allowing it to interact with various biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-Bromocyclohexyl)oxy]methyl}benzene
  • {[(2-Chlorocyclohexyl)oxy]methyl}benzene
  • {[(2-Fluorocyclohexyl)oxy]methyl}benzene

Uniqueness

{[(2-Iodocyclohexyl)oxy]methyl}benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding and other non-covalent interactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

(2-iodocyclohexyl)oxymethylbenzene

InChI

InChI=1S/C13H17IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2

InChI Key

QVNKXHYZMIFDCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC2=CC=CC=C2)I

Origin of Product

United States

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